2-(azepan-1-yl)-N'-hydroxyethanimidamide
Overview
Description
Azepanes are a class of organic compounds containing a seven-membered saturated ring with one nitrogen atom . They are used in the synthesis of various pharmaceuticals and have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of azepane derivatives often involves cyclization reactions . For example, the compound 2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol has been synthesized experimentally using the Petasis reaction .
Molecular Structure Analysis
Azepanes have a seven-membered ring structure with one nitrogen atom . The exact structure of “2-(azepan-1-yl)-N’-hydroxyethanimidamide” would depend on the specific arrangement of the hydroxyethanimidamide group on the azepane ring.
Chemical Reactions Analysis
The chemical reactions involving azepanes can vary widely depending on the specific substituents attached to the azepane ring. For instance, azepanes can undergo reactions such as alkylation, acylation, and reduction .
Physical And Chemical Properties Analysis
The physical and chemical properties of azepane derivatives can vary widely depending on their specific structure. For example, 2-(1-Azepanyl)ethanol has a molecular weight of 143.23 g/mol and a density of 1.0±0.1 g/cm^3 .
Scientific Research Applications
Protein Kinase Inhibition
- Azepane derivatives have been evaluated for their ability to inhibit protein kinase B (PKB-alpha) and protein kinase A (PKA). These compounds, especially those with specific structural modifications, have shown significant inhibitory activity and plasma stability, making them potential candidates for drug development (Breitenlechner et al., 2004).
Analysis of Azepane Isomers
- Research has been conducted to identify and analyze azepane isomers of certain compounds, demonstrating the importance of structural analysis in the identification of unregulated drugs (Nakajima et al., 2012).
Nonlinear Optical Properties
- Studies on the nonlinear optical (NLO) properties of azepane derivatives have been performed. These studies explore the electronic properties and potential applications of these compounds in optical technologies (Ulaş, 2020).
Interaction with Gold (III)
- The interaction of azepane derivatives with gold (III) has been investigated, suggesting potential applications in areas like catalysis and materials science (Darbinyan et al., 2022).
Conformational Energetics
- Research on the conformational energetics of azepane and its derivatives provides insights into the molecular behavior of these compounds, which is crucial for their applications in various fields (Freitas et al., 2014).
Glycosidase Inhibition
- Azepane structures have been studied for their role as glycosidase inhibitors, which is relevant in the development of treatments for diseases like diabetes (Martínez-Mayorga et al., 2004).
Synthesis and Ring Expansion
- Innovative methods for the synthesis and ring expansion of azepane derivatives have been developed, expanding the potential applications of these compounds in chemical synthesis (Wojaczyńska et al., 2012).
Azepanium Ionic Liquids
- Azepane has been used to synthesize a new family of room temperature ionic liquids. These have potential applications in green chemistry and industrial processes (Belhocine et al., 2011).
Drug Discovery
- Azepane-based motifs have significant pharmaceutical significance, with over 20 FDA-approved drugs containing azepane. They are used in treating various diseases and hold promise for the development of new therapeutic agents (Zha et al., 2019).
Mechanism of Action
Target of Action
The primary target of 2-(azepan-1-yl)-N’-hydroxyethanimidamide is the 3-hydroxyacyl-CoA dehydrogenase type-2 . This enzyme plays a crucial role in mitochondrial tRNA maturation .
Mode of Action
It is known to interact with its target, the 3-hydroxyacyl-coa dehydrogenase type-2
Biochemical Pathways
Given the role of its target enzyme in mitochondrial trna maturation , it can be inferred that the compound may influence related biochemical pathways.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(azepan-1-yl)-N'-hydroxyethanimidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c9-8(10-12)7-11-5-3-1-2-4-6-11/h12H,1-7H2,(H2,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLZDRMKPOUTQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C/C(=N/O)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588187 | |
Record name | (1Z)-(Azepan-1-yl)-N'-hydroxyethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
98487-54-8 | |
Record name | (1Z)-(Azepan-1-yl)-N'-hydroxyethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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